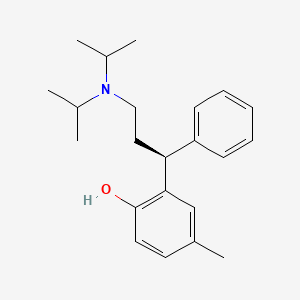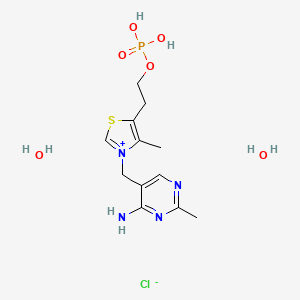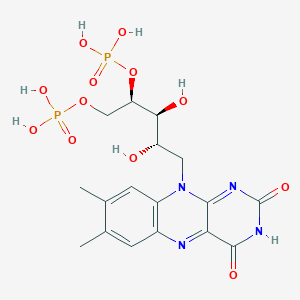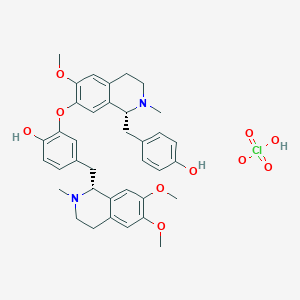
1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester is a complex carbohydrate derivative with significant applications in biological studies. This compound is particularly noted for its role in the inhibition of fibroblast growth factor (FGF-2) binding to heparin and endothelial cells. Its molecular formula is C13H19NO9, and it has a molecular weight of 333.29 g/mol.
Métodos De Preparación
The synthesis of 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester typically involves multiple steps:
Starting Material: The process begins with D-glucurono-6,3-lactone.
Esterification: The lactone is esterified to form D-glucuronic acid methyl ester.
Acetylation: The methyl ester undergoes acetylation to yield 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester.
Amination: Finally, the acetylated product is aminated to produce this compound.
Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity. These methods may include the use of specialized reactors and purification techniques to ensure the compound meets stringent quality standards.
Análisis De Reacciones Químicas
1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound is employed in studies involving the inhibition of fibroblast growth factor (FGF-2) binding, which is crucial for understanding cell growth and development.
Medicine: Research into its potential therapeutic applications, particularly in targeting specific cellular pathways, is ongoing.
Industry: It is used in the production of specialized chemicals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester involves its interaction with specific molecular targets. In biological systems, it inhibits the binding of fibroblast growth factor (FGF-2) to heparin and endothelial cells. This inhibition is crucial for regulating cell proliferation and angiogenesis. The compound’s structure allows it to effectively block the binding sites, thereby preventing the activation of downstream signaling pathways.
Comparación Con Compuestos Similares
1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester can be compared with other carbohydrate derivatives such as:
D-Glucuronic Acid Methyl Ester: Lacks the amino group and acetylation, making it less effective in specific biological applications.
1,2,3,4-Tetra-O-acetyl-D-glucuronic Acid Methyl Ester: Similar in structure but without the amino group, which is crucial for its inhibitory activity.
N-Acetylglucosamine: Another amino sugar but with different functional groups and biological roles.
The uniqueness of this compound lies in its specific structure, which combines acetylation and amination, providing it with distinct chemical and biological properties.
Propiedades
Número CAS |
14365-73-2 |
|---|---|
Fórmula molecular |
C₁₃H₁₉NO₉ |
Peso molecular |
333.29 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







